Cabergoline specified impurity [EP]

HPLC method validation impurity profiling pharmacopoeial analysis

Cabergoline specified impurity [EP], also designated as Cabergoline EP Impurity C or N1-Ethylcarbamoyl Cabergoline (CAS 126554-50-5), is one of four specified impurities (A, B, C, and D) defined in the European Pharmacopoeia monograph for the dopamine D2 receptor agonist cabergoline. This impurity possesses the molecular formula C₂₉H₄₂N₆O₃ and a molecular weight of 522.68 g/mol.

Molecular Formula C29H42N6O3
Molecular Weight 522.7 g/mol
CAS No. 126554-50-5
Cat. No. B193578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabergoline specified impurity [EP]
CAS126554-50-5
Synonyms(8β)-N8-[3-(Dimethylamino)propyl]-N1-ethyl-N8-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-1,8-dicarboxamide;  (8β)-N8-[3-(dimethylamino)propyl]-N1-ethyl-N8-[(ethylamino)carbonyl]-6-(2-propenyl)--ergoline-1,8-dicarboxamide; 
Molecular FormulaC29H42N6O3
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
InChIInChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
InChIKeyMNAGYQBVKIBCGP-GZGNHOFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabergoline EP Impurity C (CAS 126554-50-5): Pharmacopoeial Identity and Baseline Profile


Cabergoline specified impurity [EP], also designated as Cabergoline EP Impurity C or N1-Ethylcarbamoyl Cabergoline (CAS 126554-50-5), is one of four specified impurities (A, B, C, and D) defined in the European Pharmacopoeia monograph for the dopamine D2 receptor agonist cabergoline [1]. This impurity possesses the molecular formula C₂₉H₄₂N₆O₃ and a molecular weight of 522.68 g/mol [2]. Chemically, it is (6aR,9R,10aR)-7-allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide, featuring a distinctive N-acylurea appendage at the C8 position that structurally differentiates it from the parent API cabergoline (C₂₆H₃₇N₅O₂, MW 451.60) and the other three EP impurities [1].

Why Cabergoline EP Impurity C (CAS 126554-50-5) Cannot Be Interchanged with Other In-Class Impurities


The four European Pharmacopoeia-specified impurities of cabergoline—A, B, C, and D—exhibit fundamentally distinct chemical structures, chromatographic behaviors, and formation pathways that preclude any generic substitution within analytical workflows [1]. Impurity C contains a unique N-acylurea moiety at the C8 ergoline position, resulting from an intramolecular rearrangement side reaction during carbodiimide-mediated coupling, whereas impurities A and D arise from hydrolysis of amide bonds and impurity B from incomplete functionalization at the N8 position [1]. These structural differences translate into a relative retention time (RRT) of 2.9 for impurity C—substantially higher than impurity A (0.8), impurity B (0.6), and impurity D (0.3)—under the compendial HPLC conditions specified in Ph. Eur. monograph 1773 and USP [2]. Consequently, using an incorrect impurity standard would produce false negatives or inaccurate quantification during method validation, stability testing, and batch release, directly compromising ANDA submission integrity and regulatory compliance [3].

Quantitative Differentiation Evidence: Cabergoline EP Impurity C (CAS 126554-50-5) vs. Analogues and API


Chromatographic Selectivity: Relative Retention Time of 2.9 vs. Other EP Impurities

Under the compendial HPLC conditions defined in Ph. Eur. monograph 1773 and USP (C18 column, 10 μm, acetonitrile/phosphate buffer pH 2.0 with triethylamine at 16:84, UV detection at 280 nm, flow rate 1.2–1.3 mL/min), Cabergoline EP Impurity C elutes at a relative retention time (RRT) of 2.9 with respect to cabergoline (RRT = 1.0) [1]. This RRT is substantially higher than those of impurity A (RRT 0.8), impurity B (RRT 0.6), and impurity D (RRT 0.3) [1]. The wide chromatographic window between impurity C and the next-closest eluting specified impurity (impurity A, RRT 0.8) provides unambiguous peak identification and quantification without co-elution risk, a critical requirement for stability-indicating method validation [2].

HPLC method validation impurity profiling pharmacopoeial analysis relative retention time

Structural Differentiation: Unique N-Acylurea Moiety at C8 vs. Simpler Amides and Carboxylic Acids

Cabergoline EP Impurity C (C₂₉H₄₂N₆O₃, MW 522.68) possesses a unique N-acylurea appendage at the C8 position of the ergoline scaffold, formed via an intramolecular rearrangement of the O-acylisourea intermediate during EDC·HCl-mediated coupling [1]. In contrast, impurity A (C₁₈H₂₀N₂O₂, MW 296.36) is a simple carboxylic acid (cabergolinic acid), impurity B (C₂₆H₃₇N₅O₂, MW 451.60) is an N8-desethylcarbamoyl derivative with a conventional amide at C8, and impurity D (C₂₃H₃₂N₄O, MW 380.54) lacks the ethylcarbamoyl group at N1 entirely [2]. This N-acylurea structural feature imparts a molecular weight 71.08 Da higher than the parent API cabergoline and substantially higher than the other three specified impurities [1].

impurity synthesis N-acylurea ergoline derivative structural characterization

Pharmacopoeial Acceptance Limit: Impurity C at NMT 0.30% vs. Impurity B/D at NMT 0.10%

According to Ph. Eur. monograph 1773 and USP, the acceptance limit for Cabergoline EP Impurity C is NMT 0.30%, which is identical to the limit for impurity A but 3-fold higher than the limit for impurities B and D (each NMT 0.10%) [1]. The total impurities limit is NMT 0.80%, with a disregard limit of 0.05% [1]. A commercial batch specification from a manufacturer confirms these limits in practice: impurity C measured at 0.05% against a limit of ≤0.30%, while impurity A measured at <0.02% (limit ≤0.15%), impurity B at <0.02% (limit ≤0.10%), and impurity D at <0.02% (limit ≤0.10%) [2]. The higher allowable threshold for impurity C reflects its formation mechanism as a process-related impurity arising from the N-acylurea side reaction, rather than a degradation product [3].

acceptance criteria pharmacopoeial limits quality control ICH Q3A

Formation Pathway: Process-Related N-Acylurea Rearrangement vs. Hydrolytic Degradation Products

The formation mechanism of impurity C is mechanistically distinct from those of impurities A and D. Impurity C is generated as a process-related impurity through the undesired intramolecular rearrangement of an O-acylisourea intermediate to the stable N-acylurea during EDC·HCl-mediated coupling of cabergolinic acid with the amine side chain [1]. In contrast, impurities A and D can arise both as synthesis intermediates and as hydrolytic degradation products of cabergoline or other impurities upon exposure to alkaline or acidic conditions [1]. The Ph. Eur. monograph specifically uses alkaline forced degradation (0.1 M NaOH) to generate impurity A as the main degradation product for system suitability testing, confirming that impurity A—not impurity C—is the primary degradation marker [2]. This mechanistic distinction means impurity C serves as a process control marker for manufacturing consistency, while impurity A serves as a stability-indicating degradation marker [2].

impurity formation mechanism process impurity degradation product carbodiimide coupling

Supplier Characterization and Regulatory Documentation: COA, HPLC, NMR, MS Data Packages

Multiple suppliers provide Cabergoline EP Impurity C (CAS 126554-50-5) with comprehensive characterization data packages that include HPLC purity certification (>95% to >98%), NMR structural confirmation, high-resolution mass spectrometry, and Certificates of Analysis (COA) compliant with ICH Q3A/Q3B guidelines . Typical purity specifications range from >95% (BOC Sciences, CATO) to >98% (JKN Biochem) . Suppliers such as Axios Research explicitly state that their impurity C standard is 'compliant with regulatory guidelines' and suitable for 'traceability against pharmacopeial standards (USP or EP)' . The recommended storage condition is powder at -20°C (stability: 3 years), with solution stability of 6 months at -80°C and 1 month at -20°C . This level of characterization documentation is essential for ANDA and DMF submissions where regulatory agencies require evidence of impurity standard identity, purity, and stability .

reference standard certificate of analysis regulatory documentation ISO 17034

Receptor Pharmacology Context: Dopamine D2 Agonist Structural Implications for Impurity Qualification

Cabergoline API displays high-affinity binding to dopamine D2 receptors (Ki = 0.61–0.7 nM for D2, Ki = 1.5 nM for D3, Ki = 1.2 nM for 5-HT₂B) [1]. The structural modification present in impurity C—specifically the N-acylurea at C8 replacing the N-ethylcarbamoyl urea of the parent—alters the pharmacophoric elements critical for receptor recognition [2]. While no published direct receptor binding data exist for isolated impurity C, the RSC Advances synthesis paper establishes that the N-acylurea moiety is a chemically distinct entity from the parent urea, and the Ph. Eur. monograph classifies impurities A, B, C, and D as specified impurities requiring individual quantification and reporting [3]. Cabergoline is a low-dose drug (maximum weekly dosage 2.0 mg), triggering ICH Q3A identification thresholds of 0.10% and qualification thresholds of 0.15% [2]. The EP acceptance limit of NMT 0.30% for impurity C exceeds this qualification threshold, underscoring the regulatory expectation that this impurity must be individually controlled with a characterized reference standard rather than reported as an unspecified impurity [3].

dopamine D2 receptor impurity qualification ergoline pharmacology toxicological assessment

Procurement-Relevant Application Scenarios for Cabergoline EP Impurity C (CAS 126554-50-5)


ANDA Filing: HPLC Method Development and Validation for Cabergoline Generic Drug Products

For generic pharmaceutical manufacturers preparing an Abbreviated New Drug Application (ANDA) for cabergoline tablets, Cabergoline EP Impurity C (CAS 126554-50-5) is an essential reference standard for HPLC method development, method validation (AMV), and system suitability testing. The impurity C peak at RRT 2.9 serves as a critical resolution marker in the late-eluting region of the chromatogram, complementing the early-eluting impurities A (RRT 0.8), B (RRT 0.6), and D (RRT 0.3) to demonstrate full-column selectivity across the entire runtime [1]. The EP acceptance limit of NMT 0.30% for impurity C requires a validated method with LOQ ≤ 0.05% (disregard limit), necessitating procurement of at least 10–25 mg of the reference standard to support linearity, accuracy, and precision studies across the calibration range [1].

Pharmaceutical Quality Control: Batch Release and Stability Testing of Cabergoline API

In routine quality control (QC) laboratories performing batch release testing of cabergoline active pharmaceutical ingredient (API) under Ph. Eur. monograph 1773 or USP, impurity C must be individually quantified and reported against the NMT 0.30% acceptance criterion [2]. Unlike impurity A, which can be generated in situ via alkaline forced degradation for system suitability purposes, impurity C must be procured as an independently synthesized and characterized reference standard because it is a process-related impurity not formed under standard forced degradation conditions [3]. QC laboratories should maintain an inventory of impurity C reference standard sufficient for daily system suitability injections and periodic calibration verification, with storage at -20°C as powder (3-year stability) to ensure long-term availability .

Manufacturing Process Development: Control of N-Acylurea Side Reaction During Cabergoline Synthesis

During the development and optimization of the cabergoline manufacturing process, impurity C serves as a critical process control marker for the EDC·HCl (or alternative carbodiimide) coupling step where the N-acylurea side reaction occurs [3]. By procuring a well-characterized reference standard of impurity C, process chemists can spike known concentrations into reaction mixtures to establish mass balance, monitor reaction kinetics, and optimize coupling conditions (temperature, stoichiometry, reagent selection) to minimize N-acylurea formation below the 0.30% acceptance threshold [3]. The structural uniqueness of impurity C—confirmed by NMR and HRMS in the supplier's COA—enables definitive peak assignment in in-process HPLC monitoring, distinguishing it from unreacted intermediates and other process-related impurities .

Regulatory Submission: Impurity Qualification and Toxicological Assessment for ICH Q3A Compliance

Because cabergoline is a low-dose drug (maximum weekly dose 2.0 mg), ICH Q3A requires identification of impurities present at ≥0.10% and qualification (toxicological assessment) of impurities present at ≥0.15% [3]. With an EP acceptance limit of NMT 0.30%, impurity C exceeds both thresholds, mandating that ANDA applicants include a toxicological qualification summary for this specific impurity in Module 3.2.S.3.2 of the CTD [2]. Procurement of a high-purity (>97%) reference standard of CAS 126554-50-5 with full characterization documentation (COA, HPLC, NMR, MS) is a prerequisite for generating the impurity profile data and structural confirmation evidence that regulatory agencies require to support the qualification argument .

Quote Request

Request a Quote for Cabergoline specified impurity [EP]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.